molecular formula C23H29NO B11645869 2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine

2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine

Cat. No.: B11645869
M. Wt: 335.5 g/mol
InChI Key: ZETDSKUJZSVAAR-UHFFFAOYSA-N
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Description

2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine is a synthetic organic compound with a complex structure It is characterized by the presence of a tetrahydropyran ring, a phenylmethylidene group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through an acid-catalyzed cyclization reaction.

    Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using an appropriate alkylating agent and a Lewis acid catalyst.

    Formation of the Ethanamine Moiety: The ethanamine moiety is introduced through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.

    Formation of the Phenylmethylidene Group: The final step involves the condensation of the ethanamine moiety with benzaldehyde under basic conditions to form the phenylmethylidene group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the phenylmethylidene group to a phenylmethyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenylmethyl derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as polymers or nanomaterials.

    Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine depends on its specific application:

    Pharmacological Action: The compound may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.

    Biological Pathways: It may influence various biological pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]propanamine
  • **2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]butanamine

Uniqueness

    Structural Features: The presence of the tetrahydropyran ring and the specific arrangement of functional groups make it unique compared to similar compounds.

    Reactivity: Its reactivity profile may differ due to the influence of the substituents on the aromatic ring and the tetrahydropyran ring.

Properties

Molecular Formula

C23H29NO

Molecular Weight

335.5 g/mol

IUPAC Name

N-[2-[2,2-dimethyl-4-(4-methylphenyl)oxan-4-yl]ethyl]-1-phenylmethanimine

InChI

InChI=1S/C23H29NO/c1-19-9-11-21(12-10-19)23(14-16-25-22(2,3)18-23)13-15-24-17-20-7-5-4-6-8-20/h4-12,17H,13-16,18H2,1-3H3

InChI Key

ZETDSKUJZSVAAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOC(C2)(C)C)CCN=CC3=CC=CC=C3

Origin of Product

United States

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